molecular formula C12H16BrNO2 B14702141 Acetamide, 2-(3-bromo-4-butoxyphenyl)- CAS No. 23142-45-2

Acetamide, 2-(3-bromo-4-butoxyphenyl)-

Cat. No.: B14702141
CAS No.: 23142-45-2
M. Wt: 286.16 g/mol
InChI Key: TUQPJCMSJUKKKF-UHFFFAOYSA-N
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Description

Acetamide, 2-(3-bromo-4-butoxyphenyl)- is a synthetic acetamide derivative characterized by a phenyl ring substituted with a bromine atom at the 3-position and a butoxy group at the 4-position, linked to an acetamide moiety. This compound belongs to a broader class of phenoxy acetamides, which are studied for their diverse pharmacological and agrochemical applications, including antimicrobial, anti-inflammatory, and enzyme inhibitory activities .

Properties

CAS No.

23142-45-2

Molecular Formula

C12H16BrNO2

Molecular Weight

286.16 g/mol

IUPAC Name

N-(4-bromo-3-butoxyphenyl)acetamide

InChI

InChI=1S/C12H16BrNO2/c1-3-4-7-16-12-8-10(14-9(2)15)5-6-11(12)13/h5-6,8H,3-4,7H2,1-2H3,(H,14,15)

InChI Key

TUQPJCMSJUKKKF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=CC(=C1)NC(=O)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2-(3-bromo-4-butoxyphenyl)- typically involves the reaction of 3-bromo-4-butoxyaniline with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of Acetamide, 2-(3-bromo-4-butoxyphenyl)- can be scaled up by using larger quantities of the reactants and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Acetamide, 2-(3-bromo-4-butoxyphenyl)- can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

    Substitution: Products depend on the nucleophile used, such as phenols, ethers, or amines.

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced derivatives.

Scientific Research Applications

Chemistry: Acetamide, 2-(3-bromo-4-butoxyphenyl)- is used as an intermediate in the synthesis of various organic compounds. It is also studied for its reactivity and potential to form new chemical entities.

Biology: In biological research, this compound is investigated for its potential as a biochemical probe. It can be used to study enzyme interactions and other biochemical processes.

Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, Acetamide, 2-(3-bromo-4-butoxyphenyl)- is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Acetamide, 2-(3-bromo-4-butoxyphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural Variations and Physicochemical Properties

The compound’s structure can be compared to other brominated or alkoxy-substituted acetamides (Table 1):

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
2-(3-Bromo-4-butoxyphenyl)acetamide 3-Br, 4-butoxy C₁₂H₁₆BrNO₂ 302.17 Lipophilic butoxy chain, bromine at meta Target
2-(3-Bromo-4-fluorophenyl)acetamide 3-Br, 4-F C₈H₇BrFNO 232.05 Fluorine substitution enhances electronegativity
N-(4-Bromophenyl)acetamide 4-Br C₈H₈BrNO 214.06 Simpler structure; bromine at para position
2-(2-Bromo-4-methylphenoxy)acetamide 2-Br, 4-methylphenoxy C₉H₁₀BrNO₂ 260.09 Methylphenoxy group increases steric bulk
2-(3-Chloro-4-hydroxyphenyl)acetamide 3-Cl, 4-OH C₈H₈ClNO₂ 197.61 Hydroxyl group enhances polarity
  • Key Observations: Substituent Position: Bromine at the 3-position (meta) in the target compound contrasts with para-brominated analogs like N-(4-bromophenyl)acetamide, which exhibit shorter C–Br bond lengths (1.8907 Å vs. 1.91 Å in other derivatives) . Alkoxy Chain Length: The butoxy group (C₄H₉O) in the target compound increases lipophilicity compared to methoxy (C₁H₃O) or ethoxy (C₂H₅O) groups in analogs like WH7 (4-chloro-2-methylphenoxy) or 2-(5-chloro-2-ethoxyphenyl)acetamide .
2.2.1. Antimicrobial and Antifungal Activity
  • Target Compound: No direct data on antimicrobial activity is available, but analogs with bulky substituents (e.g., benzo[d]thiazole sulfonyl piperazine in compounds 47–50) show potent activity against gram-positive bacteria and fungi . The butoxy chain may similarly enhance membrane disruption in pathogens.
  • Chlorinated Analogs : 2-(3-chloro-4-hydroxyphenyl)acetamide (S11) lacks antifungal activity, whereas N-butyl or phenethyl substitutions (e.g., compound 15, 13) improve 17β-HSD2 inhibition, suggesting that lipophilic chains enhance bioactivity .
2.2.2. Enzyme Inhibition
  • 17β-HSD2 Inhibition : The target compound’s bromine and butoxy groups may mimic the hydrophobic interactions seen in potent inhibitors like 2-(3-chloro-4-hydroxyphenyl)-N-phenethylacetamide (13), which binds via aromatic and hydrophobic residues in the enzyme’s active site .
  • SAR Insights : Extending the acetamide’s N-substituent (e.g., N-butyl in compound 15) enhances enzyme affinity, implying that the target compound’s butoxy group could confer similar advantages .

Metabolic and Isomeric Considerations

  • Isomerism : The ortho vs. meta positioning of substituents significantly impacts metabolism. For example, 2-(2-hydroxyphenyl)acetamide sulfate (M1) and its meta-isomer (M2) exhibit distinct excretion patterns, highlighting the importance of substitution patterns . The target compound’s 3-bromo-4-butoxy arrangement may offer metabolic stability compared to ortho-substituted analogs.

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